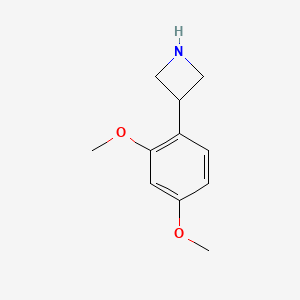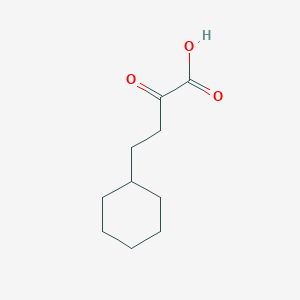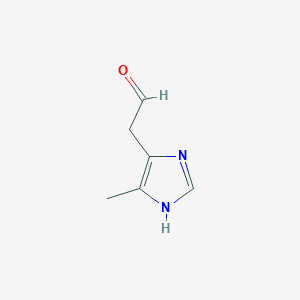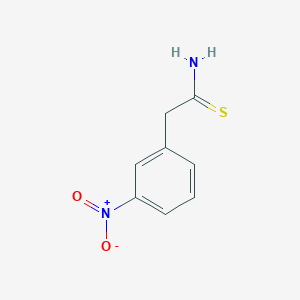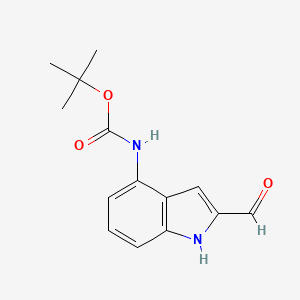
tert-butylN-(2-formyl-1H-indol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and their wide range of biological activities
Méthodes De Préparation
The synthesis of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.
Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Final Product:
Analyse Des Réactions Chimiques
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, which can introduce various substituents at different positions on the ring.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for deprotonation, and dimethylformamide (DMF) for formylation. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate has several scientific research applications :
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.
Mécanisme D'action
The mechanism of action of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate can be compared with other indole derivatives :
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound has a similar indole structure but differs in the position and type of substituents.
tert-Butyl 4-formyl-3-pyridinylcarbamate: Another related compound with a pyridine ring instead of an indole ring.
tert-Butyl 4-formyl-2-pyridinylcarbamate: Similar to the previous compound but with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-12-6-4-5-11-10(12)7-9(8-17)15-11/h4-8,15H,1-3H3,(H,16,18) |
Clé InChI |
OLJRCKGTMWCZLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


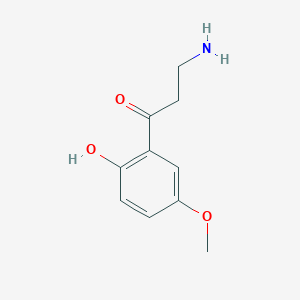
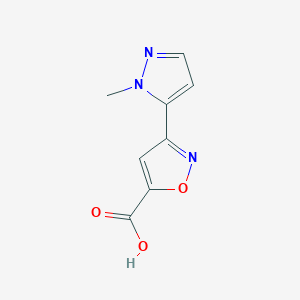
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
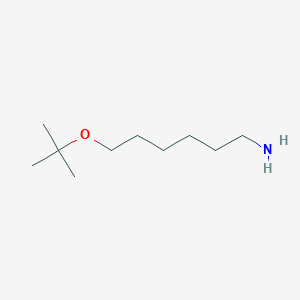
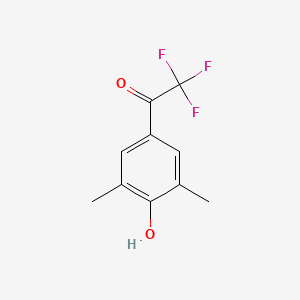
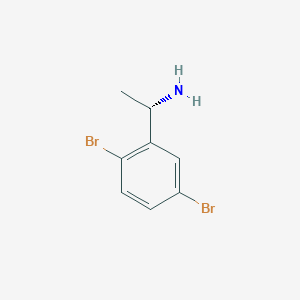
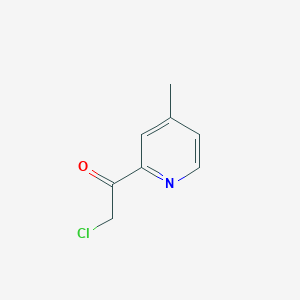
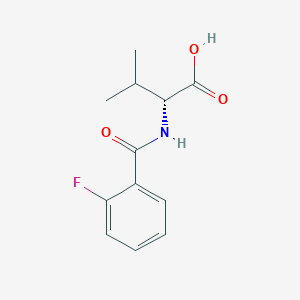
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
